molecular formula C20H21N3O5S B2562309 N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252845-04-7

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2562309
CAS No.: 1252845-04-7
M. Wt: 415.46
InChI Key: NJYQYHWRYUAGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a benzodioxole moiety linked via a methyl group to an acetamide backbone, which is further connected to a 3-butyl-substituted thieno[3,2-d]pyrimidine-2,4-dione core. The butyl chain at the 3-position of the pyrimidine ring likely enhances solubility in nonpolar environments.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-2-3-7-22-19(25)18-14(6-8-29-18)23(20(22)26)11-17(24)21-10-13-4-5-15-16(9-13)28-12-27-15/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYQYHWRYUAGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzodioxole moiety : Known for its diverse biological activities.
  • Thienopyrimidine core : Associated with various pharmacological effects.

The molecular formula is C19H22N2O4SC_{19}H_{22}N_2O_4S, and it has a molecular weight of approximately 370.45 g/mol.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. In vitro assays demonstrated that similar compounds exhibited significant inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism. For instance, a related compound showed an IC50 value of 0.68 µM against α-amylase, indicating strong inhibitory activity while maintaining a negligible cytotoxic effect on normal cells (IC50 > 150 µM) .

Anticancer Properties

Research has indicated that compounds within this class can exert anticancer effects. A study involving benzodioxole derivatives demonstrated significant activity against various cancer cell lines with IC50 values ranging from 26 to 65 µM. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .

  • Enzyme Inhibition : The compound is posited to inhibit key enzymes involved in metabolic pathways, particularly those regulating glucose metabolism and cancer cell proliferation.
  • Cell Signaling : It may modulate signaling pathways such as the Wnt/β-catenin pathway, which is critical in cancer progression and insulin signaling .

Study on Antidiabetic Activity

In a controlled experiment using streptozotocin-induced diabetic mice, administration of a related benzodioxole derivative led to a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment. This suggests potential therapeutic applications for managing diabetes .

Anticancer Screening

In a multicellular spheroid model used for anticancer drug screening, the compound showed promising results in inhibiting tumor growth compared to control groups. This model is advantageous for mimicking tumor microenvironments and assessing drug efficacy .

Data Summary Table

Activity IC50 Value Model Outcome
α-Amylase Inhibition0.68 µMIn vitroStrong inhibition with low cytotoxicity
Cancer Cell Lines26 - 65 µMIn vitroSignificant anticancer activity
Blood Glucose LevelsN/ADiabetic mice modelReduction from 252.2 mg/dL to 173.8 mg/dL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienopyrimidine Derivatives

  • 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides (): Structural Differences: The target compound lacks the thioxo (C=S) and amino groups at positions 2 and 3, respectively, but shares the 4-oxo pyrimidine ring. The butyl substituent in the target contrasts with the phenyl group in ’s carboxamides. Implications: Replacement of thioxo with dioxo (C=O) may reduce nucleophilicity, while the butyl chain could improve membrane permeability compared to phenyl .

Thiazolo[3,2-a]pyrimidine Derivatives ():

  • Compounds 11a and 11b: Structural Features: Contain a thiazolo-pyrimidine core with substituents like 2,4,6-trimethylbenzylidene (11a) or 4-cyanobenzylidene (11b). Comparison: The target’s thienopyrimidine system is more electron-deficient due to the fused thiophene, whereas the thiazolo-pyrimidine in 11a/b has a sulfur atom in the five-membered ring. The cyano group in 11b introduces strong electron-withdrawing effects absent in the target. Physicochemical Data:
Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound C₂₀H₂₁N₃O₅S 415.46 (calc.) Not reported Benzodioxole, dioxo pyrimidine, butyl
11a C₂₀H₁₀N₄O₃S 386.37 243–246 CN, CO, thiazolo-pyrimidine
11b C₂₂H₁₇N₃O₃S 403.45 213–215 CN, CO, thiazolo-pyrimidine
  • Synthetic Routes: uses acetic anhydride/acetic acid with sodium acetate for cyclization, whereas the target’s synthesis may require tailored conditions for dioxo-thienopyrimidine formation .

Benzodioxole-Containing Analogues

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Shares a benzamide scaffold but lacks the thienopyrimidine system. The hydroxy and dimethyl groups in enhance hydrogen-bonding capacity, unlike the target’s acetamide linker .
  • D-19 (): Contains a benzodioxol-5-ylmethyl group and a pyrrole carboxamide.

Pyrimidine-Based Pharmaceuticals ():

  • Example 83 (): A pyrazolo[3,4-d]pyrimidine with fluorophenyl and chromenone substituents.
  • Comparison: The target’s simpler thienopyrimidine structure may offer synthetic accessibility but reduced complexity for multi-target engagement. Fluorine substituents in enhance metabolic stability, a feature absent in the target .

Key Research Findings and Implications

  • Spectroscopic Trends : The target’s IR spectrum would likely show strong C=O stretches (~1700 cm⁻¹) for the dioxo groups, comparable to ’s compounds (1719 cm⁻¹ for CO) .
  • Solubility : The butyl chain may confer higher logP values than ’s phenyl-substituted analogs, favoring passive diffusion .
  • Stability : The dioxo pyrimidine system is less prone to hydrolysis than thioxo analogs (), enhancing shelf-life .

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